Cas no 625079-74-5 (2-(Pyrrolidin-1-ylmethyl)benzaldehyde)

2-(Pyrrolidin-1-ylmethyl)benzaldehyde is a versatile organic compound featuring a benzaldehyde core substituted with a pyrrolidin-1-ylmethyl group at the 2-position. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The pyrrolidine moiety enhances solubility and stability, while the aldehyde group serves as a key functional handle for further derivatization, such as condensation or nucleophilic addition reactions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically supplied in high purity, ensuring reliable results in research and industrial applications. Proper handling under inert conditions is recommended due to the aldehyde's sensitivity to oxidation.
2-(Pyrrolidin-1-ylmethyl)benzaldehyde structure
625079-74-5 structure
Product Name:2-(Pyrrolidin-1-ylmethyl)benzaldehyde
CAS No:625079-74-5
MF:C12H15NO
MW:189.253603219986
MDL:MFCD07782419
CID:2618717
PubChem ID:17919714
Update Time:2025-10-29

2-(Pyrrolidin-1-ylmethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Pyrrolidinylmethyl)benzaldehyde
    • 2-(Pyrrolidin-1-ylmethyl)benzaldehyde
    • 1-(2-CARBOXALDEHYDEBENZYL)PYRROLIDINE
    • 625079-74-5
    • 2-[(pyrrolidin-1-yl)methyl]benzaldehyde
    • 2-Pyrrolidin-1-ylmethyl-benzaldehyde
    • LS-04799
    • MFCD07782419
    • CS-0270232
    • AKOS005174999
    • SCHEMBL5909670
    • H30993
    • EN300-1196729
    • Benzaldehyde, 2-(1-pyrrolidinylmethyl)-
    • ALBB-015121
    • MDL: MFCD07782419
    • Inchi: 1S/C12H15NO/c14-10-12-6-2-1-5-11(12)9-13-7-3-4-8-13/h1-2,5-6,10H,3-4,7-9H2
    • InChI Key: VGBAYVFYNVGALQ-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC=CC=1CN1CCCC1

Computed Properties

  • Exact Mass: 189.115364102Da
  • Monoisotopic Mass: 189.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.3Ų

2-(Pyrrolidin-1-ylmethyl)benzaldehyde Security Information

  • HazardClass:IRRITANT

2-(Pyrrolidin-1-ylmethyl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM315029-1g
2-(pyrrolidin-1-ylmethyl)benzaldehyde
625079-74-5 95%
1g
$378 2021-08-18
TRC
P925030-5mg
2-(Pyrrolidin-1-ylmethyl)benzaldehyde
625079-74-5
5mg
$ 50.00 2022-06-03
TRC
P925030-10mg
2-(Pyrrolidin-1-ylmethyl)benzaldehyde
625079-74-5
10mg
$ 70.00 2022-06-03
TRC
P925030-50mg
2-(Pyrrolidin-1-ylmethyl)benzaldehyde
625079-74-5
50mg
$ 230.00 2022-06-03
abcr
AB409114-500 mg
2-(Pyrrolidin-1-ylmethyl)benzaldehyde
625079-74-5
500MG
€373.00 2022-08-31
abcr
AB409114-1 g
2-(Pyrrolidin-1-ylmethyl)benzaldehyde
625079-74-5
1g
€489.50 2023-04-24
Chemenu
CM315029-1g
2-(pyrrolidin-1-ylmethyl)benzaldehyde
625079-74-5 95%
1g
$*** 2023-05-30
A2B Chem LLC
AG73341-500mg
2-(Pyrrolidin-1-ylmethyl)benzaldehyde
625079-74-5 >95%
500mg
$578.00 2024-04-19
A2B Chem LLC
AG73341-1g
2-(Pyrrolidin-1-ylmethyl)benzaldehyde
625079-74-5 >95%
1g
$648.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340902-1g
2-(Pyrrolidin-1-ylmethyl)benzaldehyde
625079-74-5 98+%
1g
¥4112.00 2024-05-06

2-(Pyrrolidin-1-ylmethyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:625079-74-5)2-(Pyrrolidin-1-ylmethyl)benzaldehyde
Order Number:A1167108
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:08
Price ($):424.0
Email:sales@amadischem.com

Additional information on 2-(Pyrrolidin-1-ylmethyl)benzaldehyde

Introduction to 2-(Pyrrolidin-1-ylmethyl)benzaldehyde (CAS No. 625079-74-5) and Its Emerging Applications in Chemical Biology

2-(Pyrrolidin-1-ylmethyl)benzaldehyde, identified by the chemical compound identifier CAS No. 625079-74-5, is a heterocyclic aldehyde featuring a pyrrolidine moiety linked to a benzaldehyde group. This compound has garnered significant attention in the field of chemical biology due to its versatile structural properties and potential applications in drug discovery and molecular research. The unique combination of a nitrogen-containing heterocycle and an aromatic aldehyde makes it a valuable scaffold for designing novel bioactive molecules.

The pyrrolidine ring, a six-membered saturated nitrogen-containing heterocycle, is widely recognized for its presence in numerous pharmacologically active compounds. Its structural flexibility and ability to engage in hydrogen bonding interactions make it an ideal component for modulating biological targets. In contrast, the benzaldehyde moiety serves as a pharmacophore that can participate in various biochemical interactions, including aldehyde-receptor binding and redox processes. The synergistic effect of these two functional groups in 2-(Pyrrolidin-1-ylmethyl)benzaldehyde suggests promising applications in the development of therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde as a key intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory activity against enzymes involved in inflammatory responses and cancer progression. The benzaldehyde group can be further functionalized to introduce additional pharmacological properties, such as receptor binding affinity or metabolic stability, making this compound a versatile tool for drug design.

One notable area of research involves the use of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the structural features of pyrrolidine and benzaldehyde, researchers have designed molecules that can selectively inhibit aberrant kinase activity without affecting normal cellular processes. Preliminary studies suggest that derivatives of this compound exhibit promising efficacy in preclinical models, warranting further investigation into their therapeutic potential.

The compound's potential extends beyond kinase inhibition; it has also been explored as a precursor for developing ligands targeting neurotransmitter receptors. The pyrrolidine moiety's ability to mimic natural amino acid residues allows for the design of selective ligands that can modulate neuronal activity. For example, modifications to the benzaldehyde group can enhance binding affinity to specific receptor subtypes, making this compound a valuable asset in neuropharmacological research. Such applications hold promise for addressing neurological disorders characterized by imbalanced neurotransmitter signaling.

Moreover, the synthetic versatility of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde has enabled its use in generating libraries of compounds for high-throughput screening (HTS). By systematically varying substituents on the benzaldehyde and pyrrolidine moieties, researchers can identify novel bioactive molecules with optimized pharmacokinetic profiles. This approach has been instrumental in accelerating drug discovery pipelines, particularly for complex diseases where traditional screening methods may be less effective.

The emerging field of computational chemistry has further enhanced the utility of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde by enabling virtual screening and molecular docking studies. Advanced computational techniques allow researchers to predict binding interactions between this compound and target proteins with high accuracy. Such simulations have guided experimental efforts by identifying promising derivatives before costly synthesis and testing phases. This integration of computational methods with traditional medicinal chemistry has significantly improved the efficiency of drug development programs.

In conclusion, 2-(Pyrrolidin-1-ylmethyl)benzaldehyde (CAS No. 625079-74-5) represents a structurally intriguing compound with broad applications in chemical biology and drug discovery. Its unique combination of functional groups makes it a valuable scaffold for designing bioactive molecules targeting diverse disease pathways. As research continues to uncover new therapeutic opportunities, this compound is poised to play an increasingly significant role in the development of next-generation pharmaceuticals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:625079-74-5)2-(Pyrrolidin-1-ylmethyl)benzaldehyde
A1167108
Purity:99%
Quantity:1g
Price ($):424.0
Email